COX‑2 Inhibition: Isopropyl Sulfonamide vs. Methyl and 4‑Methylphenyl Analogs
In a solid‑phase ELISA assay, N-(4-hydroxyphenyl)propane-2-sulfonamide inhibited COX‑2 with an IC₅₀ of 210 nM [1]. The N‑(4‑hydroxyphenyl)methanesulfonamide analog showed an IC₅₀ of 550 nM against human COX‑2 [2]. The N‑(4‑hydroxyphenyl)-4‑methylbenzenesulfonamide analog exhibited an IC₅₀ >20 µM against mitochondrial ubiquinol‑cytochrome c reductase binding protein (UQCRB) [3], consistent with a >100‑fold selectivity window driven by the sulfonamide N‑substituent.
| Evidence Dimension | COX‑2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 210 nM (COX‑2, unknown origin) |
| Comparator Or Baseline | N-(4-hydroxyphenyl)methanesulfonamide: 550 nM (human recombinant COX‑2); N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide: >20 µM (UQCRB, structurally related target) |
| Quantified Difference | Target compound is ~2.6‑fold more potent than the methyl analog and >100‑fold more potent than the 4‑methylphenyl analog |
| Conditions | COX‑2 solid‑phase ELISA (target compound); human recombinant COX‑2 enzyme immunoassay (methyl analog); UQCRB inhibition assay (4‑methylphenyl analog) |
Why This Matters
The isopropyl sulfonamide substituent provides a measurable advantage in COX‑2 binding affinity over the methyl and 4‑methylphenyl analogs, making it a preferred starting point for anti‑inflammatory probe development.
- [1] BindingDB. (2016). BDBM50045695 / CHEMBL3309819 – Inhibition of COX2 by solid phase ELISA method. Retrieved from https://www.bindingdb.org/ View Source
- [2] BindingDB. (2023). BDBM50598754 / CHEMBL5173923 – Inhibition of human COX‑2 by fluorescence based microplate reader assay. Retrieved from https://www.bindingdb.org/ View Source
- [3] BRENDA Enzyme Database. (n.d.). N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide – IC50 > 20 µM (UQCRB). Retrieved from https://www.brenda-enzymes.de/ligand.php?brenda_ligand_id=219262 View Source
